molecular formula C13H18O4 B3268307 Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate CAS No. 477741-73-4

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate

Cat. No.: B3268307
CAS No.: 477741-73-4
M. Wt: 238.28 g/mol
InChI Key: TYTLXESXYGHYGD-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate is a branched ester featuring a 3,4-dimethoxyphenyl substituent at the 2-position of the propanoate backbone.

Properties

IUPAC Name

methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-13(2,12(14)17-5)9-6-7-10(15-3)11(8-9)16-4/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTLXESXYGHYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3,4-Dimethoxyphenylacetic acid+MethanolH2SO4Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate+Water\text{3,4-Dimethoxyphenylacetic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3,4-Dimethoxyphenylacetic acid+MethanolH2​SO4​​Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction under milder conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates. Research on structurally related compounds demonstrates:

  • Acidic Hydrolysis : Reacts with aqueous HCl (1–3 M) at reflux to produce 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.

  • Basic Hydrolysis : Treatment with NaOH (1–2 M) in ethanol/water mixtures at 60–80°C forms the sodium carboxylate salt.

Reaction Table :

ConditionsReagentsProductYield
Acidic (HCl, reflux)1–3 M HCl in H₂O2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid85–92%
Basic (NaOH, 60°C)1–2 M NaOH in EtOH/H₂OSodium 2-(3,4-dimethoxyphenyl)-2-methylpropanoate78–88%

Methoxy Group Substitution

The 3,4-dimethoxyphenyl moiety participates in electrophilic substitution. Examples include:

  • Demethylation : Reaction with BBr₃ in CH₂Cl₂ at −78°C cleaves methoxy groups to hydroxyl groups .

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the aromatic ring’s para position relative to methoxy groups .

Reaction Table :

Reaction TypeReagentsConditionsMajor Product
DemethylationBBr₃ (1.2 equiv)CH₂Cl₂, −78°C, 2 h3,4-Dihydroxyphenyl derivative
NitrationHNO₃ (1 equiv), H₂SO₄0–5°C, 30 min3,4-Dimethoxy-5-nitrophenyl derivative

Ester Group Transformations

The methylpropanoate ester undergoes standard ester reactions:

  • Reduction : LiAlH₄ in THF reduces the ester to 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol.

  • Transesterification : Ethanol/H₂SO₄ converts the methyl ester to ethyl ester.

Reaction Table :

ReactionReagentsConditionsProductYield
ReductionLiAlH₄ (2 equiv)THF, 0°C to reflux, 4 h2-(3,4-dimethoxyphenyl)-2-methylpropanol70–80%
TransesterificationEtOH, H₂SO₄Reflux, 6 hEthyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate65–75%

Oxidation Pathways

Controlled oxidation of the methylpropanoate chain:

  • Ketone Formation : CrO₃ in acetone (Jones oxidation) oxidizes the α-carbon to a ketone .

  • Carboxylic Acid : Strong oxidants like KMnO₄ convert the ester directly to a carboxylic acid .

  • Jones Oxidation : 60–70% yield of 2-(3,4-dimethoxyphenyl)-2-methylpropan-2-one .

  • KMnO₄ Oxidation : >90% conversion to 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid under acidic conditions .

Scientific Research Applications

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine.
  • Data : Melting point = 90°C; synthesized in 80% yield via benzoyl chloride reaction. NMR data (Tables 1–2 in ) confirm regiochemistry .
  • Implications : The amide group may improve thermal stability compared to esters but reduces metabolic lability.
2.1.2. Ethyl (2S)-2-Amino-3-(3,4-Dihydroxyphenyl)-2-Methylpropanoate (Methyldopate)
  • Structure: Ethyl ester with a dihydroxyphenyl group and an amino substituent.
  • Key Differences : Hydroxyl groups replace methoxy groups, increasing polarity.
  • Implications: Higher aqueous solubility but reduced membrane permeability compared to the dimethoxy analog. The amino group introduces chirality, which may influence receptor binding .

Substituent Position and Electronic Effects

2.2.1. 2-(2-Methoxyphenyl)-2-Methylpropanoic Acid
  • Structure : Positional isomer with a 2-methoxyphenyl group.
  • Key Differences : Methoxy substitution at the 2-position instead of 3,4-dimethoxy.
  • Implications : Reduced steric hindrance and electronic delocalization compared to the 3,4-dimethoxy analog. Safety data () suggest distinct handling requirements, though specific toxicity comparisons are unavailable .
2.2.2. Methyl (E)-2-(2-(3-(3,4-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenyl)acetate (17d)
  • Structure : Contains an acryloyl group and additional methoxy substituents.
  • Key Differences : Extended conjugation via the acryloyl moiety and increased methoxy density.

Pharmacologically Relevant Analogs

2.3.1. Verapamil-Related Compounds
  • Structure : Nitrile derivatives with 3,4-dimethoxyphenyl groups (e.g., USP Verapamil Related Compound B).
  • Key Differences : Complex nitrile and amine functionalities instead of esters.
  • Implications : Verapamil analogs exhibit calcium channel-blocking activity, highlighting the pharmacophoric importance of 3,4-dimethoxy motifs. The ester group in the target compound may offer a metabolically labile alternative for prodrug design .
2.3.2. Tetrahydroisoquinoline Derivatives
  • Structure: Acetamide-linked tetrahydroisoquinolines with 3,4-dimethoxyphenylmethyl groups.
  • Key Differences: Bulky tetrahydroisoquinoline cores and secondary amines.

Biological Activity

Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, focusing on its mechanisms of action, research findings, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is an ester compound characterized by the presence of a dimethoxyphenyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C13H18O4
  • Molecular Weight : 238.28 g/mol

The compound's structure suggests potential interactions with various biological targets, which may contribute to its observed activities.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
  • Receptor Interaction : It could interact with receptors that modulate cellular responses to inflammation and infection.
  • Biochemical Pathway Modulation : The compound may alter signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis75.0 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. The compound appears to modulate inflammatory cytokine production and inhibit the activation of inflammatory pathways. This activity is crucial for developing treatments for conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Antitumor Activity : A study explored the anticancer potential of derivatives of this compound. Results indicated significant inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .
  • Pharmacokinetic Evaluation : Preliminary pharmacokinetic studies have shown that after oral administration in animal models, the compound reaches peak plasma concentrations relatively quickly, suggesting good bioavailability which is essential for therapeutic efficacy .
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of related compounds have provided insights into how modifications to the molecular structure can enhance biological activity. This research is vital for optimizing drug candidates based on this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3,4-dimethoxyphenyl)-2-methylpropanoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid or through Friedel-Crafts alkylation using methyl propanoate derivatives. Key parameters include temperature control (80–100°C), acid catalysis (e.g., H₂SO₄ or Lewis acids), and inert atmosphere to prevent oxidation. Optimization involves adjusting molar ratios (e.g., 1:1.2 for acid:alcohol) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (≥85%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.6 ppm for methyl ester) and aromatic methoxy substituents (δ ~3.8–3.9 ppm).
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 280.1312 for C₁₄H₂₀O₄⁺) and fragmentation patterns.
  • IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O stretch) confirm functional groups .

Q. What are the critical parameters for ensuring purity during synthesis, and which impurities are commonly observed?

  • Methodological Answer : Impurities arise from incomplete esterification (free carboxylic acid), residual solvents (e.g., methanol), or positional isomers (e.g., 2,5-dimethoxy derivatives). Purity ≥97% is achieved via:

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase.
  • GC-MS : Detects volatile byproducts.
  • Reference standards : Compare retention times with certified impurities (e.g., EP-grade propanoic acid derivatives) .

Advanced Research Questions

Q. How do variations in substituent positions on the phenyl ring affect the compound’s physicochemical properties?

  • Methodological Answer : Substituent position alters lipophilicity (logP) and stability. For example:

  • 3,4-Dimethoxy (target compound): logP ~2.5, enhanced solubility in polar aprotic solvents.
  • 2-Chlorophenyl analog (C₁₁H₁₃ClO₂): logP ~3.1, increased steric hindrance reduces hydrolysis rates. Computational modeling (e.g., DFT) predicts electronic effects, while HPLC evaluates stability under stress conditions (pH, temperature) .

Q. What are the key challenges in analyzing degradation products under hydrolytic conditions?

  • Methodological Answer : Hydrolysis produces 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid and methanol. Challenges include:

  • Detection limits : Use LC-MS/MS with MRM transitions for trace degradation products.
  • Matrix effects : Simulate physiological conditions (pH 7.4, 37°C) and employ forced degradation studies (0.1M HCl/NaOH, 40°C).
  • Safety protocols : Handle methanol byproducts with proper ventilation and PPE, as outlined in safety data sheets for related compounds .

Q. How can contradictory data in spectral analysis be resolved when characterizing this compound?

  • Methodological Answer : Contradictions (e.g., conflicting NMR shifts) arise from solvent effects or tautomerism. Mitigation strategies:

  • Standardized solvents : Use deuterated DMSO or CDCl₃ for consistency.
  • 2D NMR : COSY and HSQC resolve overlapping signals.
  • Cross-validation : Compare with NIST reference spectra and elemental analysis (e.g., C: 70.58%, H: 5.92%) .

Q. How does the compound interact with biological targets, such as enzymes or receptors, based on structural analogs?

  • Methodological Answer : Structural analogs like verapamil (a calcium channel blocker with 3,4-dimethoxyphenyl groups) suggest potential interactions with cytochrome P450 enzymes or membrane transporters. Assays include:

  • Enzyme inhibition : Microsomal incubations with NADPH cofactor, monitored via UV-Vis.
  • Receptor binding : Radioligand displacement assays (e.g., α₁-adrenergic receptors).
  • Molecular docking : Simulate binding affinities using AutoDock Vina and PDB structures .

Q. What computational methods are used to predict the stability and reactivity of this ester in different environments?

  • Methodological Answer :

  • QSAR/QSPR models : Predict logP, pKa, and hydrolysis rates using descriptors like molar refractivity and topological surface area.
  • Molecular dynamics : Simulate solvation effects in water/DMSO mixtures.
  • CC-DPS profiling : Combines quantum chemistry and neural networks to predict degradation pathways and shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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